4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-ethoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic or basic conditions to yield the desired triazole derivative. The reaction conditions may vary depending on the specific synthetic route, but common reagents include acetic acid, sulfuric acid, or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while reduction of the imine group may yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Agriculture: As a potential pesticide or herbicide due to its biological activity.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets would depend on the specific biological activity being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-METHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxy and trimethoxy groups may influence its solubility, stability, and interactions with molecular targets.
Properties
Molecular Formula |
C20H22N4O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O4S/c1-5-28-15-8-6-13(7-9-15)12-21-24-19(22-23-20(24)29)14-10-16(25-2)18(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,23,29)/b21-12+ |
InChI Key |
VJMFBEIBOCTEGU-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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